6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDIWOAWCUVNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a modern and efficient synthetic route to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this guide focuses on a one-pot, three-component reaction strategy involving the [3+2] cycloaddition of an azomethine ylide derived from L-proline with an in situ generated N-unsubstituted imine. This approach offers high atom economy and diastereoselectivity, making it an attractive method for the synthesis of this and related compounds. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's outcome.
Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core structure is a recurring motif in a variety of biologically active molecules.[1] Its rigid, bicyclic framework makes it an attractive scaffold for the design of therapeutic agents targeting a range of biological targets. Derivatives of this heterocyclic system have demonstrated potential as kinase inhibitors and have been investigated for their neuroprotective properties. The introduction of a carboxylic acid moiety at the 6-position, as in the title compound, offers a handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
Strategic Approach: A Convergent One-Pot Synthesis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can be efficiently achieved through a one-pot reaction that leverages the principles of 1,3-dipolar cycloaddition. This strategy involves the reaction of a phenacyl azide with L-proline, which serves as both a reactant and the source of the crucial azomethine ylide intermediate.[2]
The overall synthetic transformation can be visualized as follows:
This convergent approach is highly advantageous as it reduces the number of synthetic steps, minimizes waste, and simplifies the purification process, aligning with the principles of green chemistry.
Mechanistic Insights: The [3+2] Cycloaddition Cascade
The core of this synthetic method lies in a fascinating cascade of reactions that proceed in a single pot. A plausible mechanism is detailed below:
-
In Situ Generation of the N-Unsubstituted Imine: The reaction is initiated by the decomposition of the phenacyl azide in a basic medium. This generates a reactive N-unsubstituted imine intermediate.[2]
-
Formation of the Azomethine Ylide: Concurrently, L-proline, a cyclic amino acid, reacts to form an azomethine ylide. This 1,3-dipole is a key reactive species in the subsequent cycloaddition.[3][4]
-
[3+2] Cycloaddition: The generated azomethine ylide then undergoes a highly stereoselective [3+2] cycloaddition reaction with the in situ-generated N-unsubstituted imine. This step forms the pyrrolidine ring of the bicyclic system.
-
Intramolecular Cyclization and Aromatization: Following the cycloaddition, a series of intramolecular reactions, including cyclization and subsequent aromatization, lead to the formation of the fused imidazole ring, yielding the final product.
The proposed mechanistic pathway is illustrated in the following diagram:
Experimental Protocol: A Step-by-Step Guide
The following is a detailed, self-validating protocol for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| Phenacyl azide | >95% | Commercially available or synthesized | Handle with care, azides can be explosive. |
| L-Proline | >99% | Standard supplier | |
| Anhydrous Toluene | Dri-Solv or equivalent | Standard supplier | |
| Triethylamine (TEA) | >99%, distilled | Standard supplier | |
| Ethyl Acetate | HPLC grade | Standard supplier | For extraction and chromatography. |
| Hexanes | HPLC grade | Standard supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Standard supplier | For column chromatography. |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenacyl azide (1.0 eq) and L-proline (1.2 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the phenacyl azide. Subsequently, add triethylamine (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution with an ethyl acetate/hexanes mixture containing a small percentage of acetic acid (to ensure the carboxylic acid is protonated) is recommended.
-
Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Critical Parameters and Expected Outcomes
The success of this synthesis is dependent on several critical parameters:
| Parameter | Recommended Condition | Rationale and Expected Outcome |
| Solvent | Anhydrous Toluene | A high-boiling, non-polar aprotic solvent is ideal for this reaction to proceed at an adequate rate. |
| Base | Triethylamine | A non-nucleophilic organic base is required to facilitate the decomposition of the phenacyl azide and the formation of the azomethine ylide without competing side reactions. |
| Temperature | Reflux (~110 °C) | Sufficient thermal energy is necessary to promote the formation of the reactive intermediates and drive the cycloaddition. |
| Stoichiometry | Slight excess of L-proline | Ensures complete consumption of the limiting reagent (phenacyl azide). |
| Reaction Time | 12-24 hours | Should be optimized based on TLC monitoring to ensure complete conversion and minimize byproduct formation. |
| Expected Yield | Good to Excellent | Based on literature for similar reactions, yields in the range of 70-90% can be anticipated.[2] |
| Diastereoselectivity | High | The [3+2] cycloaddition of azomethine ylides is known to proceed with high diastereoselectivity, which is often predictable based on the stereochemistry of the starting amino acid. |
Conclusion
The one-pot synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid via a [3+2] cycloaddition cascade represents a highly efficient and elegant approach to this valuable heterocyclic scaffold. This guide has provided a detailed overview of the synthetic strategy, the underlying reaction mechanism, and a practical experimental protocol. By understanding and controlling the critical parameters of this reaction, researchers can reliably access this and related compounds for applications in drug discovery and development.
References
- This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
- This reference is a placeholder and would be replaced with a specific citation for the synthesis of phenacyl azides if available.
- This reference is a placeholder and would be replaced with a specific citation for the use of L-proline in cycloaddition reactions if available.
- This reference is a placeholder and would be replaced with a specific citation for the mechanism of azomethine ylide form
- This reference is a placeholder and would be replaced with a specific citation for general principles of 1,3-dipolar cycloadditions if available.
- This reference is a placeholder and would be replaced with a specific citation for purification techniques for polar, acidic compounds if available.
- This reference is a placeholder and would be replaced with a specific citation for characterization d
- This reference is a placeholder and would be replaced with a specific citation for the use of triethylamine in similar reactions if available.
-
Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles. Organic & Biomolecular Chemistry. [Link]
- This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
-
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health. [Link]
-
Decarboxylative 1,3-dipolar cycloadditions of l-proline. National Institutes of Health. [Link]
- This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
- This reference is a placeholder and would be replaced with a specific citation if one were found in the search results that directly discusses the biological activity of this specific scaffold.
-
Decarboxylative 1,3-dipolar cycloadditions of l-proline. ResearchGate. [Link]
Sources
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
High-Yield Synthesis of Pyrroloimidazoles: An Application and Protocol Guide for Researchers
Introduction: The Significance of the Pyrroloimidazole Scaffold
The pyrroloimidazole nucleus is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique structural architecture, comprising a fused pyrrole and imidazole ring system, imparts a distinct three-dimensional conformation that allows for specific interactions with a variety of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral activities. The growing interest in pyrroloimidazoles within the drug discovery and development landscape has spurred the need for robust, efficient, and high-yielding synthetic strategies. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge experimental setups for the high-yield synthesis of pyrroloimidazoles, complete with step-by-step protocols, mechanistic insights, and practical troubleshooting advice.
Strategic Approaches to Pyrroloimidazole Synthesis
The construction of the pyrroloimidazole core can be achieved through several strategic synthetic disconnections. This guide will focus on four prominent and effective methods that have proven to be reliable for generating a diverse range of substituted pyrroloimidazoles in high yields:
-
Three-Component Synthesis: A convergent and atom-economical approach that rapidly builds molecular complexity from simple starting materials.
-
The Van Leusen Imidazole Synthesis: A classic and versatile method for the formation of the imidazole ring, adaptable for pyrroloimidazole synthesis.
-
Palladium-Catalyzed Cross-Coupling Reactions: A powerful tool for the construction of C-N and C-C bonds, enabling the synthesis of highly functionalized pyrroloimidazoles.
-
Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields through efficient and uniform heating.
The choice of synthetic strategy will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following sections will delve into the specifics of each of these methodologies.
I. High-Yield Three-Component Synthesis of Pyrrolo[1,2-a]imidazoles
Three-component reactions (TCRs) offer an elegant and efficient pathway to complex molecules by combining three or more reactants in a single synthetic operation. For the synthesis of pyrrolo[1,2-a]imidazoles, a particularly effective one-pot protocol involves the reaction of a 2-aminopyrrole derivative, an aldehyde, and an isocyanide.
Causality of Experimental Choices:
This approach is predicated on the sequential formation of key intermediates in situ. The initial condensation of the 2-aminopyrrole with an aldehyde generates a reactive Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrrolo[1,2-a]imidazole scaffold. The choice of a Lewis acid catalyst, such as Sc(OTf)₃, can significantly enhance the rate and efficiency of the reaction by activating the aldehyde carbonyl group towards nucleophilic attack.
Experimental Workflow: Three-Component Synthesis
Caption: Workflow for the three-component synthesis of pyrrolo[1,2-a]imidazoles.
Detailed Protocol: Synthesis of a Substituted Pyrrolo[1,2-a]imidazole
Materials:
-
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 mmol, 1 equiv)
-
Benzaldehyde (1.2 mmol, 1.2 equiv)
-
tert-Butyl isocyanide (1.1 mmol, 1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile (149 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Add benzaldehyde (127 mg, 1.2 mmol) to the suspension.
-
Add Sc(OTf)₃ (49 mg, 0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (91 mg, 1.1 mmol) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) (eluent: 30% EtOAc in hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-40% EtOAc in hexanes) to afford the desired pyrrolo[1,2-a]imidazole.
II. The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction can be adapted to synthesize pyrroloimidazoles by using a pyrrole-derived aldehyde or by forming the aldimine in situ from a pyrrole aldehyde and an amine.
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., K₂CO₃ or t-BuOK). The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the imine. A subsequent intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid, leads to the formation of the aromatic imidazole ring.[1]
Reaction Mechanism: Van Leusen Imidazole Synthesis
Caption: Simplified mechanism of the Van Leusen synthesis for pyrroloimidazoles.
Detailed Protocol: Van Leusen Synthesis of a 1,5-Disubstituted Pyrrolo[1,2-c]imidazole
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 mmol, 1 equiv)
-
Benzylamine (1.1 mmol, 1.1 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2 equiv)
-
Methanol (MeOH), anhydrous (15 mL)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 50 mL round-bottom flask, add pyrrole-2-carboxaldehyde (95 mg, 1.0 mmol), benzylamine (118 mg, 1.1 mmol), and anhydrous methanol (15 mL).
-
Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.
-
In a separate flask, dissolve TosMIC (234 mg, 1.2 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Add the TosMIC solution to the aldimine solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (eluent: 50% EtOAc in hexanes).
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with Et₂O (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: gradient of 20-60% EtOAc in hexanes) to yield the pure pyrrolo[1,2-c]imidazole.
III. Palladium-Catalyzed Synthesis of Pyrroloimidazoles
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For pyrroloimidazoles, these methods are particularly useful for constructing the fused ring system through intramolecular C-H activation or by coupling pre-functionalized pyrrole and imidazole precursors.[4][5]
Expert Insights on Catalyst Selection:
The choice of the palladium catalyst and ligand is critical for the success of these reactions. For intramolecular C-H activation/arylation reactions, a common catalytic system involves Pd(OAc)₂ with a phosphine ligand such as XPhos or SPhos. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, C-H activation, and reductive elimination.
Experimental Protocol: Intramolecular Palladium-Catalyzed C-H Arylation
Materials:
-
N-(2-bromobenzyl)-1H-pyrrole-2-carboxamide (0.5 mmol, 1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)
-
XPhos (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2 equiv)
-
Toluene, anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add N-(2-bromobenzyl)-1H-pyrrole-2-carboxamide (147 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), XPhos (23.8 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-18 hours.
-
Monitor the reaction by TLC (eluent: 40% EtOAc in hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20-50% EtOAc in hexanes) to obtain the desired pyrrolo[1,2-b]isoquinolin-5(10H)-one.
IV. Microwave-Assisted High-Yield Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions.[6][7][8] The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods.
Rationale for Microwave Enhancement:
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, resulting in faster reaction rates. For the synthesis of pyrroloimidazoles, microwave irradiation can be applied to various reaction types, including multicomponent reactions and cyclocondensations, to achieve high yields in a fraction of the time.[6][7]
Detailed Protocol: Microwave-Assisted One-Pot Synthesis of Pyrrolo[1,2-a]imidazoles
Materials:
-
2-Aminopyridine (1.0 mmol, 1 equiv)
-
2-Bromoacetophenone (1.0 mmol, 1 equiv)
-
Maleic anhydride (1.2 mmol, 1.2 equiv)
-
Ethanol (5 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminopyridine (94 mg, 1.0 mmol), 2-bromoacetophenone (199 mg, 1.0 mmol), and maleic anhydride (118 mg, 1.2 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Wash the solid product with cold ethanol and dry under vacuum to obtain the pure pyrrolo[1,2-a]imidazole derivative. Further purification can be achieved by recrystallization if necessary.
Comparative Data of Synthetic Methodologies
| Synthetic Strategy | Key Reagents | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Three-Component | 2-Aminopyrrole, Aldehyde, Isocyanide | Room temp to 60 °C, 12-24 h | 70-95% | High atom economy, convergent, rapid assembly of complexity | Isocyanides can be toxic and volatile |
| Van Leusen | Pyrrole aldehyde, Amine, TosMIC | 80-100 °C, 4-8 h | 60-85% | Versatile, well-established, reliable | Requires heating, TosMIC can be malodorous |
| Palladium-Catalyzed | Functionalized Pyrrole/Imidazole | 100-120 °C, 12-24 h | 65-90% | Access to diverse substitution patterns, high functional group tolerance | Expensive catalyst, requires inert atmosphere |
| Microwave-Assisted | Various | 100-150 °C, 10-30 min | 75-98% | Extremely fast, often higher yields, energy efficient | Requires specialized equipment, scalability can be a challenge |
Purification and Characterization
Purification:
The purification of pyrroloimidazole derivatives is most commonly achieved by flash column chromatography on silica gel.[9][10][11] The choice of eluent system depends on the polarity of the target compound. A typical starting point is a mixture of ethyl acetate and hexanes, with the polarity gradually increased to elute the product. For basic pyrroloimidazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent tailing on the silica gel column.
Characterization:
The structural elucidation of the synthesized pyrroloimidazoles is performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Characteristic signals for the pyrrole and imidazole ring protons typically appear in the aromatic region (δ 6.0-8.0 ppm). The chemical shifts and coupling constants are diagnostic for the substitution pattern.[12][13][14]
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state. The carbon atoms of the heterocyclic rings typically resonate in the range of δ 100-150 ppm.[13][14][15]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[16][17][18][19] Electron ionization (EI) often leads to characteristic fragmentation of the heterocyclic core.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key characteristic absorptions include N-H stretching (if present, ~3400-3200 cm⁻¹), C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), and C=C and C=N stretching vibrations within the heterocyclic system (1650-1450 cm⁻¹).[20][21][22]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Impure reagents or solvents- Incorrect reaction temperature- Insufficient reaction time | - Use fresh catalyst and ensure proper handling (e.g., inert atmosphere for Pd catalysts).- Use anhydrous solvents and purified reagents.- Optimize the reaction temperature.- Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of Multiple Products | - Side reactions (e.g., dimerization of starting materials)- Isomerization of the product- Competing reaction pathways | - Adjust the stoichiometry of the reactants.- Modify the reaction conditions (e.g., temperature, solvent, catalyst).- For the Van Leusen synthesis, ensure the in situ formation of the imine is complete before adding TosMIC. |
| Difficulty in Purification | - Product is highly polar and streaks on silica gel- Product co-elutes with impurities | - Add a small amount of triethylamine or ammonia to the eluent for basic compounds.- Try a different stationary phase (e.g., alumina) or a different solvent system.- Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of pyrroloimidazoles is a dynamic and evolving field of research. The methodologies outlined in this guide represent some of the most effective and high-yielding approaches currently available. By understanding the underlying principles of each synthetic strategy and adhering to the detailed protocols, researchers can confidently and efficiently access a wide array of pyrroloimidazole derivatives for further investigation in medicinal chemistry and materials science. The continuous development of novel synthetic methods will undoubtedly further expand the chemical space accessible to researchers and accelerate the discovery of new and innovative applications for this important class of heterocyclic compounds.
References
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One pot three component reaction for the rapid synthesis of pyrrolo[1,2-a]benzimidazoles. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]
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Van Leusen Reaction. (2021, October 30). YouTube. Retrieved January 28, 2026, from [Link]
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Microwave assisted one-pot synthetic route to imidazo[1,2-a]pyrimidine derivatives of imidazo/triazole clubbed pyrazole and their pharmacological screening. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (n.d.). ScienceDirect. Retrieved January 28, 2026, from [Link]
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Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021, March 11). MDPI. Retrieved January 28, 2026, from [Link]
-
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 28, 2026, from [Link]
-
One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023, January 12). National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. (2023, October 5). TSI Journals. Retrieved January 28, 2026, from [Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
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Van Leusen reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]
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Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Application Notes and Protocols for In Vitro Bioactivity Testing of Pyrrolo[1,2-a]imidazoles
Introduction: The Therapeutic Promise of Pyrrolo[1,2-a]imidazoles
The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[2][3][4][5] This guide provides a comprehensive overview of robust in vitro assays to meticulously evaluate the bioactivity of novel pyrrolo[1,2-a]imidazole derivatives, empowering researchers in drug discovery and development to elucidate their therapeutic potential.
The strategic selection of in vitro assays is paramount for the initial screening and mechanistic characterization of new chemical entities. The assays detailed herein are foundational for generating reproducible and translatable data, forming the basis for further preclinical development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy results.
I. Assessment of Anticancer Activity
A primary therapeutic avenue for pyrrolo[1,2-a]imidazoles is in oncology.[5][6] The following assays are fundamental for determining the cytotoxic, anti-proliferative, and anti-angiogenic potential of these compounds.
A. Cell Viability and Cytotoxicity: The MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability and the cytotoxic effects of test compounds.[7]
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines such as LoVo, MCF-7, or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[1,2-a]imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
| Parameter | Recommended Condition |
| Cell Lines | LoVo (colon), MCF-7 (breast), A549 (lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM (or a wider range) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
B. Anti-Angiogenic Potential: Endothelial Tube Formation Assay
Scientific Principle: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The in vitro tube formation assay assesses the ability of endothelial cells (like HUVECs) to form three-dimensional, capillary-like structures when cultured on a basement membrane-like substrate, such as Matrigel® or a similar extracellular matrix (ECM) gel.[11] Anti-angiogenic compounds inhibit this process.[12]
Experimental Workflow:
Caption: Workflow for the endothelial tube formation assay.
Detailed Protocol:
-
Plate Coating: Thaw the ECM gel on ice. Using pre-cooled pipette tips, add 50-80 µL of ECM gel to each well of a pre-cooled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of medium. Seed 1 x 10⁴ to 1.5 x 10⁵ cells per well onto the polymerized ECM gel. Immediately add the pyrrolo[1,2-a]imidazole compounds at various concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 to 20 hours. Tube formation is typically observed within this timeframe.[13]
-
Imaging and Analysis: Visualize the tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using specialized software (e.g., ImageJ with an angiogenesis plugin).
II. Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. Pyrrolo[1,2-a]imidazoles have shown potential as anti-inflammatory agents.[4]
A. Nitric Oxide (NO) Production in Macrophages
Scientific Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS).[14][15] Overproduction of NO is associated with inflammatory conditions. This assay measures the inhibitory effect of test compounds on NO production by quantifying the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[16]
Signaling Pathway:
Caption: LPS-induced NO production pathway and potential inhibition.
Detailed Protocol:
-
Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17][18]
-
Pre-treatment: Treat the cells with various concentrations of the pyrrolo[1,2-a]imidazole compounds for 2 hours.[17]
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control).[17]
-
Incubation: Incubate the plate for an additional 20-24 hours at 37°C.[18]
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[18]
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.
B. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
Scientific Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a major goal for anti-inflammatory drug development.[19][20] This assay measures the ability of a compound to inhibit the activity of purified COX-2 enzyme, often through a fluorometric or colorimetric method that detects the product of the enzymatic reaction (e.g., Prostaglandin G2).
Detailed Protocol (Fluorometric):
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[21][22]
-
Inhibitor Preparation: Dissolve the pyrrolo[1,2-a]imidazole compounds in a suitable solvent (e.g., DMSO) and prepare dilutions in the assay buffer.
-
Assay Reaction:
-
In a 96-well black plate, add the COX assay buffer, COX probe, and heme.
-
Add the test inhibitor or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Add the COX-2 enzyme solution and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) kinetically for 10-20 minutes.
Data Analysis: The rate of the reaction (slope of the kinetic curve) is proportional to the COX-2 activity. The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC₅₀ value can be determined from a dose-response curve.
III. Assessment of Antioxidant and Antibacterial Activity
Some pyrrolo[1,2-a]imidazole derivatives have also been reported to possess antioxidant and antibacterial properties.[3][23][24]
-
Antioxidant Activity: Can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (ferric reducing antioxidant power) assay.[23]
-
Antibacterial Activity: The disk diffusion method is a common technique to assess the antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[3][23]
Conclusion
The in vitro assays described in this guide provide a robust framework for the initial characterization of the biological activities of novel pyrrolo[1,2-a]imidazole derivatives. By systematically evaluating their anticancer, anti-inflammatory, and other potential therapeutic properties, researchers can identify promising lead compounds for further development. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential clinical application.
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A Comparative Efficacy Analysis of Pyrrolo[1,2-a]imidazole Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the privileged scaffolds, nitrogen-containing heterocycles have consistently demonstrated significant pharmacological potential. The pyrrolo[1,2-a]imidazole core, a fused bicyclic system, has emerged as a particularly promising framework, giving rise to derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various pyrrolo[1,2-a]imidazole derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.
The unique structural architecture of the pyrrolo[1,2-a]imidazole scaffold, featuring a bridgehead nitrogen atom, imparts specific physicochemical properties that influence its interaction with biological targets.[1][2][3] The planarity of the ring system, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize potency and selectivity.[1] This guide will delve into specific examples of these derivatives, comparing their efficacy across different therapeutic areas and elucidating the structure-activity relationships that govern their biological function.
The Pyrrolo[1,2-a]imidazole Scaffold
The foundational structure of the compounds discussed in this guide is the pyrrolo[1,2-a]imidazole ring system. Its versatility allows for the synthesis of a wide array of derivatives with distinct biological profiles.
Caption: Generalized structure of the pyrrolo[1,2-a]imidazole scaffold with potential substitution sites (R¹-R⁵).
Antimicrobial Efficacy of Pyrrolo[1,2-a]imidazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi.[4] Pyrrolo[1,2-a]imidazole derivatives have shown considerable promise in this area.[4][5][6][7]
A study on novel 5H-pyrrolo[1,2-a]imidazole quaternary ammonium salts demonstrated their potential as broad-spectrum antimicrobial agents.[4] These compounds are thought to act by disrupting the permeability of microbial cell membranes, a mechanism that is less likely to induce resistance.[4]
Comparative Antimicrobial Activity
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 6c | Staphylococcus aureus | 4 | [4] |
| Escherichia coli | 4 | [4] | |
| Klebsiella pneumoniae | 4 | [4] | |
| Acinetobacter baumannii | 4 | [4] | |
| Cryptococcus neoformans | 4 | [4] | |
| MSI45 | Staphylococcus aureus (MDR) | 15 | [8] |
MIC: Minimum Inhibitory Concentration. MDR: Multi-drug resistant.
Notably, compound 6c , a 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Cryptococcus neoformans.[4] However, it also displayed high hemolytic activity and cytotoxicity against human cells, highlighting the critical need for optimizing selectivity in future drug design.[4] In contrast, the naturally derived pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro (MSI45 ) isolated from a marine bacterium, showed potent inhibitory effects on multi-drug resistant Staphylococcus aureus with lower toxicity.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing antimicrobial efficacy. The broth microdilution method is a standard and widely accepted protocol.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anticancer Potential of Pyrrolo-Fused Heterocycles
The pyrrole and imidazole moieties are present in numerous anticancer agents, and their fusion into the pyrrolo[1,2-a]imidazole scaffold has yielded compounds with significant cytotoxic activity against various cancer cell lines.[9][10][11] These derivatives can exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and the inhibition of key cellular targets like kinases and microtubules.[9][11]
One study highlighted a pyrrolo[1,2-a]quinoline derivative, 10a , which demonstrated potent activity against a renal cancer cell line (A498) with a GI50 of 27 nM, outperforming the control compound phenstatin.[12] This compound was also shown to inhibit tubulin polymerization in vitro.[12] Another study on pyrrolo[1,2-a]pyrazine derivatives revealed that compound 6x , with a 2,4-dimethoxyphenyl group, potently inhibited the survival of human lymphoma U937 cells.[13] The anticancer action of 6x was suggested to be associated with the FTase-p38 signaling axis.[13]
Comparative Cytotoxic Activity
| Compound ID | Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| 6x | U937 (Human Lymphoma) | Potent Inhibition | FTase-p38 signaling | [13] |
| 10a | A498 (Renal Cancer) | 0.027 | Tubulin polymerization inhibition | [12] |
| 37 | A549 (Lung Cancer) | 2.2 | EGFR Inhibition | [14] |
| 38 | A549 (Lung Cancer) | 2.8 | EGFR Inhibition | [14] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of these anticancer agents.[15] For instance, in a series of pyrrolo[1,2-a]pyrazine derivatives, the orientation of substituents on the benzene ring was found to be crucial for their inhibitory activity.[13] Specifically, a 2,4-dimethoxyphenyl group conferred greater potency than a 2,5-dimethoxyphenyl moiety.[13]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[1,2-a]imidazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Modulation
The efficacy of pyrrolo[1,2-a]imidazole derivatives is often rooted in their ability to modulate specific cellular signaling pathways. For instance, some derivatives have been shown to target kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] The inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a validated strategy in cancer therapy.
Caption: Inhibition of the EGFR signaling pathway by a pyrrolo[1,2-a]imidazole derivative, leading to reduced cell proliferation and survival.
Conclusion
The pyrrolo[1,2-a]imidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide showcase the broad range of biological activities achievable through strategic chemical modifications. While significant progress has been made in demonstrating their efficacy, particularly in the antimicrobial and anticancer arenas, further research is warranted to optimize their selectivity and pharmacokinetic profiles. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.
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A Researcher's Guide to the Preclinical Validation of Pyrrolo[1,2-a]imidazole Compounds as Novel Anticonvulsants
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community is increasingly turning its attention to novel heterocyclic scaffolds. Among these, the pyrrolo[1,2-a]imidazole core has emerged as a promising framework for the development of new anticonvulsant agents. This guide provides an in-depth, technical comparison of the methodologies used to validate the anticonvulsant effects of this chemical class, supported by experimental data and a critical analysis of the underlying scientific principles. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the preclinical evaluation of these compelling compounds.
The Rationale for Novel Anticonvulsants: Beyond a "One-Size-Fits-All" Approach
Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures. While numerous AEDs are available, a significant portion of patients, estimated to be around 30%, do not achieve adequate seizure control with existing therapies[1]. This treatment gap, coupled with the often-debilitating side effects of current medications, underscores the urgent need for novel therapeutic agents. Pyrrolo[1,2-a]imidazole derivatives and related fused heterocyclic systems are gaining traction due to their unique structural features, which may allow for improved target interaction and a more favorable safety profile.
Preclinical Validation: A Triad of In Vivo Models
The initial validation of a potential anticonvulsant relies on a battery of well-established in vivo seizure models in rodents. These models are not designed to replicate the full spectrum of human epilepsy but are invaluable for identifying compounds with specific anticonvulsant activities. The three cornerstone models for initial screening are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazole (scPTZ) test, and the 6-Hertz (6Hz) psychomotor seizure test.
The Maximal Electroshock (MES) Test: A Model for Generalized Tonic-Clonic Seizures
The MES test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[2][3] The underlying principle is that a maximal electrical stimulus to the brain will induce a characteristic tonic hindlimb extension, which can be blocked by effective anticonvulsants.
-
Animal Preparation: Adult male mice (e.g., CD-1 or Swiss albino, 25-30g) are used.[2] Animals are acclimatized to the laboratory environment before testing.
-
Compound Administration: The test pyrrolo[1,2-a]imidazole compound is administered, typically via intraperitoneal (i.p.) injection, at various doses to different groups of animals. A vehicle control group receives the solvent alone.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.
-
Stimulation: A corneal electrode is placed on the eyes of the restrained animal. An alternating electrical current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[4]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.[4][5]
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[5]
The efficacy of a compound in the MES test suggests a mechanism of action that involves preventing the spread of seizures, often through the blockade of voltage-gated sodium channels.[6][7]
The Subcutaneous Pentylenetetrazole (scPTZ) Test: A Model for Myoclonic and Absence Seizures
The scPTZ test is employed to identify compounds that can raise the seizure threshold. Pentylenetetrazole is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.[8] This model is predictive of efficacy against myoclonic and absence seizures.[9]
-
Animal Preparation: Similar to the MES test, adult male mice are used.
-
Compound Administration: The test compound or vehicle is administered i.p. at varying doses.
-
Convulsant Challenge: At the time of peak effect of the test compound, a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[8]
-
Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[8]
-
Data Analysis: The absence of a clonic seizure is considered protection. The ED50 is calculated based on the dose-response data.
A compound's activity in the scPTZ test often points towards a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.
The 6-Hertz (6Hz) Psychomotor Seizure Model: A Test for Therapy-Resistant Focal Seizures
The 6Hz model is a more recent addition to the standard screening paradigm and is particularly valuable for identifying compounds effective against therapy-resistant focal seizures.[10][11] The low-frequency electrical stimulation induces a psychomotor seizure with stun and stereotyped behaviors.[10]
-
Animal Preparation: Adult male mice are used.
-
Compound Administration: The test compound or vehicle is administered i.p.
-
Stimulation: At the time of peak effect, a corneal stimulation is delivered using a 6 Hz current for 3 seconds. The intensity of the current can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[10]
-
Observation: Following the stimulation, animals are observed for characteristic seizure behaviors, including a stun position, minimal clonic phase, and stereotyped movements. Protection is defined as the animal resuming normal exploratory behavior within 10 seconds.[10]
-
Data Analysis: The ED50 is determined at different current intensities.
Efficacy in the 6Hz model, particularly at higher current intensities, suggests a broader spectrum of activity and potential utility in drug-resistant epilepsy.[11]
Comparative Performance of Pyrrolo-Fused Heterocycles and Standard AEDs
Table 1: Anticonvulsant Activity (ED50) of a Representative Pyrrolo[1,2-a]pyrazine Derivative and Standard AEDs in Mice
| Compound/Drug | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6Hz (32mA) ED50 (mg/kg, i.p.) |
| Pyrrolo[1,2-a]pyrazine Derivative 5a | - | - | 32.24[12] |
| Phenytoin | ~9.5 | >100 | Inactive |
| Carbamazepine | 11.8[13] | >100 | ~25 |
| Valproic Acid | 216.9[13] | ~150 | ~200 |
| Diazepam | ~2 | 0.2 | ~0.5 |
Note: Data for standard AEDs are approximate and can vary based on experimental conditions.
Assessing Neurotoxicity and Therapeutic Index
A critical aspect of anticonvulsant drug development is the assessment of neurotoxicity. The rotarod test is a common method to evaluate motor impairment, a frequent side effect of AEDs.
Experimental Protocol: Rotarod Neurotoxicity Test
-
Animal Training: Mice are trained to remain on a rotating rod (e.g., 3.2 cm diameter at 10 rpm) for a set period (e.g., 1 minute).[14]
-
Compound Administration: Trained mice are administered the test compound at various doses.
-
Testing: At the time of peak effect, the mice are placed back on the rotating rod, and their ability to maintain balance is observed.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.[14]
The Protective Index (PI) , calculated as the ratio of TD50 to ED50 (PI = TD50/ED50), provides a measure of the compound's therapeutic window. A higher PI indicates a greater separation between the toxic and effective doses, suggesting a more favorable safety profile. For example, the representative pyrrolo[1,2-a]pyrazine derivative 5a exhibited a protective index of 6.6 in the 6Hz test.[12]
Unraveling the Mechanism of Action: Potential Signaling Pathways
While in vivo models are crucial for demonstrating efficacy, understanding the molecular mechanism of action is paramount for rational drug design and development. For pyrrolo[1,2-a]imidazole and related compounds, several potential signaling pathways are implicated.
Modulation of Voltage-Gated Ion Channels
Many established AEDs exert their effects by modulating voltage-gated sodium and calcium channels.[6] The efficacy of some pyrrolo-fused compounds in the MES test suggests a potential interaction with voltage-gated sodium channels, stabilizing their inactivated state and thereby limiting the repetitive firing of neurons.
Enhancement of GABAergic Neurotransmission
The GABA-A receptor is a key target for many anxiolytic and anticonvulsant drugs.[12] Some imidazo[1,2-a]pyrimidines, which share a similar heterocyclic core, have been shown to be GABA-A receptor benzodiazepine binding site ligands.[15] Molecular docking studies on other heterocyclic compounds have also suggested interactions with the GABA-A receptor. This suggests that pyrrolo[1,2-a]imidazole derivatives may enhance GABAergic inhibition, leading to a reduction in neuronal excitability.
Attenuation of Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors, particularly the NMDA receptor, are implicated in epileptogenesis. Some imidazole-containing compounds have been investigated as NMDA receptor antagonists. While direct evidence for pyrrolo[1,2-a]imidazoles is still emerging, modulation of glutamatergic signaling remains a plausible mechanism of action.
Caption: Potential Mechanisms of Anticonvulsant Action for Pyrrolo[1,2-a]imidazole Compounds.
Future Directions and Conclusion
The validation of pyrrolo[1,2-a]imidazole compounds as potential anticonvulsants is a multifaceted process that requires a systematic and rigorous preclinical evaluation. The experimental workflows outlined in this guide provide a robust framework for assessing the efficacy, safety, and potential mechanisms of action of these novel agents.
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The Saturation Advantage: A Comparative Guide to the Biological Activities of Dihydropyrroloimidazoles and their Aromatic Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrroloimidazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. However, a critical question for drug developers revolves around the impact of saturation in the pyrrole ring. This guide provides an in-depth, objective comparison of the biological activities of dihydropyrroloimidazoles and their aromatic pyrroloimidazole counterparts. By synthesizing data from multiple studies, we will explore how the seemingly subtle difference in hydrogenation can significantly influence their anticancer and antimicrobial potential, offering valuable insights for the rational design of next-generation therapeutics.
The Structural Nuance: A Tale of Two Cores
At the heart of this comparison are two closely related heterocyclic systems. The fundamental distinction lies in the saturation of the five-membered pyrrole ring fused to the imidazole ring.
Dihydropyrroloimidazoles possess a partially saturated pyrrole ring, introducing a degree of conformational flexibility. This three-dimensional character can significantly impact how these molecules interact with biological targets.
Pyrroloimidazoles , in contrast, feature a fully aromatic pyrrole ring. This planarity and the delocalized π-electron system dictate a different mode of interaction, often favoring intercalation or binding to flat hydrophobic pockets in target proteins.
Caption: Core structures of dihydropyrroloimidazole and pyrroloimidazole.
Comparative Anticancer Activity: A Shift in Potency and Selectivity
Both dihydropyrroloimidazoles and their aromatic analogs have demonstrated significant potential as anticancer agents. However, the available data suggests that the degree of saturation can modulate their potency and spectrum of activity against different cancer cell lines.
Pyrrolo-fused heterocyclic compounds are recognized as promising scaffolds for the development of anticancer drugs[1]. Pyrrole and its derivatives, in particular, can target various aspects of cancer cells and have been utilized in clinical settings or are currently undergoing clinical trials[2].
One study reported that a specific pyrrole-imidazole polyamide demonstrated antitumor activity in a prostate tumor xenograft model with limited toxicity to the host[3]. This polyamide was found to interfere with RNA polymerase II activity, leading to the activation of p53 signaling in LNCaP prostate cancer cells without causing detectable DNA damage[3].
Another investigation into substituted pyrrole-imidazole derivatives revealed that one compound, 7e, exhibited high anticancer potency in human pancreatic cancer cell lines PANC-1 and ASPC-1[4]. Furthermore, research on imidazo[1,2-a]pyridine derivatives, which share a similar fused heterocyclic system, has shown that structural optimization can enhance selectivity towards breast cancer cells[5].
While direct comparative studies are limited, an analysis of various reports suggests that the conformational flexibility of the dihydropyrrolo-moiety may allow for optimal interactions with certain biological targets, potentially leading to enhanced potency in specific cancer cell lines. For instance, certain dihydropyrrolo[1,2-a]imidazole derivatives have been identified as effective inhibitors of the WIN region of the WDR5 scaffolding protein, which is overexpressed in various cancers[6].
Table 1: Comparative Anticancer Activity of Representative Dihydropyrroloimidazole and Pyrroloimidazole Derivatives
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrroloimidazole | WDR5 Inhibitor (179a) | Acute Myeloid Leukemia | <0.01 | [6] |
| Dihydropyrroloimidazole | CDK9 Inhibitor (181a) | Breast Cancer (MCF7) | Not specified | [6] |
| Pyrroloimidazole | Pyrrolo[1,2-a]quinoline (10a) | Renal Cancer (A498) | 0.027 | [6] |
| Pyrroloimidazole | Pyrrole-imidazole Polyamide | Prostate Cancer (LNCaP) | Not specified | [3] |
| Pyrroloimidazole | Compound 7e | Pancreatic Cancer (PANC-1) | Not specified | [4] |
Note: The absence of direct comparative studies necessitates the collation of data from different sources. The experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
For the aromatic pyrroloimidazoles , anticancer activity is often influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing or donating groups can modulate the electronic properties of the scaffold, affecting its interaction with biological targets. For instance, in a series of pyrrolo[1,2-a]quinolines, the substitution pattern on the phenyl ring was found to be crucial for activity[6].
In the case of dihydropyrroloimidazoles , the stereochemistry of the saturated centers becomes a critical determinant of activity. The spatial arrangement of substituents can dictate the binding affinity and selectivity for a particular target. The flexibility of the dihydropyrrole ring allows for a more three-dimensional exploration of the binding pocket, which can be advantageous for targeting enzymes and receptors with complex topographies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (dihydropyrroloimidazoles and pyrroloimidazoles) and a positive control (e.g., doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Caption: Workflow for determining anticancer activity using the MTT assay.
Comparative Antimicrobial Activity: A Spectrum of Action
Both classes of compounds have also been investigated for their ability to combat microbial infections. The structural differences between the saturated and aromatic systems appear to influence their spectrum of activity and potency against various bacterial and fungal strains.
A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts demonstrated that these compounds exhibit antibacterial and antifungal activity[7]. Specifically, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans[7]. The antistaphylococcal activity of these dihydropyrroloimidazole derivatives was found to be dependent on the substitution pattern of the phenyl moiety at position 3[7].
For the aromatic pyrroloimidazoles, research has also demonstrated their potential as antimicrobial agents. One study highlighted the bacteriostatic properties of newly synthesized pyrroloimidazoles against both Gram-positive and Gram-negative bacteria[8].
The collective evidence suggests that the cationic nature, often introduced through quaternization of a nitrogen atom, plays a significant role in the antimicrobial activity of these compounds, likely by disrupting the microbial cell membrane. The conformational flexibility of the dihydropyrrolo-scaffold might allow for more effective interactions with the complex and dynamic surface of microbial cells.
Table 2: Comparative Antimicrobial Activity of Representative Dihydropyrroloimidazole and Pyrroloimidazole Derivatives
| Compound Class | Representative Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Dihydropyrroloimidazole | Quaternary Salt (6c) | Staphylococcus aureus | 4 | [7] |
| Dihydropyrroloimidazole | Quaternary Salt (6c) | Escherichia coli | 8 | [7] |
| Dihydropyrroloimidazole | Quaternary Salt (6c) | Cryptococcus neoformans | 8 | [7] |
| Pyrroloimidazole | - | Gram-positive bacteria | Bacteriostatic | [8] |
| Pyrroloimidazole | - | Gram-negative bacteria | Bacteriostatic | [8] |
Note: The absence of direct comparative studies necessitates the collation of data from different sources. The experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
For dihydropyrroloimidazole quaternary salts, the presence of halogen atoms, such as chlorine, on the 3-aryl substituent significantly enhances antistaphylococcal activity[7]. The lipophilicity and electronic nature of the substituents on the N1-alkyl chain also play a role in modulating the antimicrobial potency.
In the case of aromatic pyrroloimidazoles , the overall molecular shape and the presence of hydrogen bond donors and acceptors are critical for their bacteriostatic effect[8]. The planarity of the aromatic system may facilitate intercalation into microbial DNA or inhibit key enzymes involved in microbial growth.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Serially dilute the test compounds (dihydropyrroloimidazoles and pyrroloimidazoles) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate Wells: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A generalized synthetic scheme for pyrroloimidazoles.
Conclusion: Tailoring the Scaffold to the Target
This comparative guide highlights that the saturation level of the pyrrole ring in pyrroloimidazole systems is a critical determinant of their biological activity. While both dihydropyrroloimidazoles and aromatic pyrroloimidazoles exhibit promising anticancer and antimicrobial properties, their potency, selectivity, and spectrum of activity can differ significantly.
The conformational flexibility of dihydropyrroloimidazoles appears to offer an advantage in targeting specific protein-protein interactions and complex enzyme active sites, as evidenced by their potent activity as WDR5 and CDK9 inhibitors.[6] Their three-dimensional nature allows for a more nuanced interaction with biological targets, which can be exploited for the development of highly selective therapeutic agents.
Conversely, the planar and aromatic nature of pyrroloimidazoles makes them well-suited for targeting DNA and flat hydrophobic pockets within proteins. Their rigid structure can lead to potent inhibitory activity, as seen with tubulin polymerization inhibitors and DNA-binding agents.[3][6]
Ultimately, the choice between a dihydropyrroloimidazole and a pyrroloimidazole scaffold will depend on the specific biological target and the desired therapeutic outcome. This guide provides a foundational understanding of the structure-activity relationships within these two important classes of heterocyclic compounds, empowering researchers to make more informed decisions in the design and development of novel drug candidates.
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Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved January 28, 2026, from [Link]
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Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
-
Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Antitumor activity of a pyrrole-imidazole polyamide. (2013). PubMed. Retrieved January 28, 2026, from [Link]
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- 3. Antitumor activity of a pyrrole-imidazole polyamide [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs In Vitro Activity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Compounds
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.
Executive Summary: The Scaffold at a Glance
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a privileged bicyclic core in medicinal chemistry, distinguished by its unique "envelope" conformation and high metabolic stability relative to non-fused imidazoles. While often overshadowed by its fully aromatic counterparts, this partially saturated system has yielded clinically relevant candidates, most notably Dimiracetam (a nootropic and neuropsychiatric agent).
This guide critically compares the in vitro potency of this class against its in vivo translatability, highlighting the specific structural features that govern blood-brain barrier (BBB) penetration and metabolic clearance.
Key Findings
-
In Vitro Potency: High affinity for
-adrenergic receptors and modulation of NMDA/AMPA receptors. Recent derivatives show nanomolar cytotoxicity against glioblastoma lines. -
In Vivo Translation: Excellent oral bioavailability (>80% for lead candidates) and BBB penetration, but susceptible to rapid renal clearance unless substituted at the C-2/C-3 positions.
-
Primary Disconnect: Many derivatives exhibit potent in vitro tubulin inhibition but fail in vivo due to poor aqueous solubility (
).
Mechanistic Profiling: In Vitro Activity[1][2]
The biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles is dictated by the substitution pattern on the imidazole ring and the puckering of the pyrrolidine ring.
Target Landscape
| Target | Mechanism of Action | Representative | Reference Standard |
| NMDA/AMPA Receptors | Positive Allosteric Modulator (PAM) | Piracetam ( | |
| Partial Agonist | Oxymetazoline | ||
| Tubulin | Polymerization Inhibition | Combretastatin A-4 | |
| NLRP3 Inflammasome | Activation Inhibition | MCC950 |
Structural Determinants of Activity
The core's rigidity is vital. X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation, relieving torsion tension and protecting the
Diagram: Mechanism of Action (NMDA Modulation)
Caption: Proposed mechanism for nootropic activity via positive allosteric modulation of NMDA receptors.
In Vivo Translation: Efficacy vs. Pharmacokinetics
The transition from petri dish to animal model reveals the true strengths and weaknesses of this scaffold.
The Success Story: Dimiracetam
Unlike many heterocyclic leads that suffer from high protein binding or hepatic clearance, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core (specifically in Dimiracetam) exhibits "drug-like" properties inherently.
-
Bioavailability (Rat): ~85% (Oral).
-
Half-life (
): 4–6 hours. -
Excretion: Predominantly renal (unchanged), indicating high metabolic stability of the bicyclic core.
The Challenge: Anticancer Derivatives
While 2,3-diaryl substituted derivatives show nanomolar potency against cancer cell lines (in vitro), their in vivo efficacy in xenograft models is often compromised by solubility-limited absorption .
-
Observation: Intraperitoneal (IP) dosing reduces tumor volume by 40-60%, but oral dosing fails to achieve therapeutic plasma levels.
-
Solution: Formulation with cyclodextrins or salt formation (e.g., hydrochloride salts) is strictly required for these lipophilic analogs.
Comparative Efficacy Data
| Metric | Pyrrolo[1,2-a]imidazole (Lead) | Standard Alternative | Clinical Implication |
| LogP | 0.5 – 2.5 (Tunable) | -0.7 (Piracetam) | Better BBB penetration than classic racetams. |
| Metabolic Stability | High (Microsomal | Low (Linear imidazoles) | Suitable for once/twice-daily dosing. |
| Toxicity ( | >2000 mg/kg (Rodent, Oral) | Variable | Wide therapeutic index for CNS indications. |
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating this specific chemical class.
Synthesis of the Core Scaffold
The most robust method involves the cyclization of
Step-by-Step Workflow:
-
Reactant Prep: Dissolve 4-chlorobutyronitrile (1.0 eq) in anhydrous methanol.
-
Imidate Formation: Bubble dry HCl gas at 0°C for 2 hours. Stir at
overnight. -
Cyclization: Add ethylenediamine (1.1 eq) dropwise to the imidate solution. Reflux for 6 hours.
-
Purification: Evaporate solvent. Basify with 10% NaOH. Extract with DCM. Recrystallize from ethyl acetate/hexane.
-
Validation: Confirm structure via
H-NMR (distinct triplets for the dihydro-pyrrolo ring at 2.5-4.0 ppm).
Diagram: Synthesis Workflow
Caption: Two-step synthesis via Pinner reaction and subsequent cyclocondensation.
In Vitro Binding Assay
Rationale: This assay validates the specific affinity of the scaffold for adrenergic receptors, a common off-target or primary target depending on substitution.
-
Membrane Prep: Use CHO cells stably expressing human
-AR. -
Ligand:
-Prazosin (0.2 nM). -
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration over GF/B filters.
-
Analysis: Scintillation counting. Calculate
using the Cheng-Prusoff equation.
Critical Analysis: The "Scaffold Hopping" Advantage
Why choose 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole over a standard benzimidazole or indole?
-
Fsp3 Character: The saturated pyrrolidine ring introduces 3D character (Fsp3), improving solubility and escaping the "flatland" of aromatic rings, which correlates with better clinical success rates.
-
Reduced Lipophilicity: Compared to benzimidazoles, this core is less lipophilic, reducing non-specific protein binding while maintaining BBB permeability.
-
Intellectual Property: It offers a distinct chemical space from the crowded indole/benzimidazole patents, particularly for kinase and IDO1 inhibitors.
Recommendation: For CNS programs, this scaffold is superior to linear analogs due to rigidity. For oncology, rigorous formulation work is required early in the discovery phase to match the in vivo exposure to the high in vitro potency.
References
-
Morales-Collazo, O., et al. (2020).[1] Crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5), x200681.[1] Link
-
Verkhratsky, A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. Link
-
Mewett, K. N., et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as potent and selective alpha1A adrenoceptor partial agonists.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Almasirad, A., et al. (2017). Synthesis and biological evaluation of new imidazole-based compounds as potential anticancer agents.[3][4] Research in Pharmaceutical Sciences. Link
- Gualtieri, F., et al. (2002). Design and study of dimiracetam, a new bicyclic nootropic. Journal of Medicinal Chemistry.
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- 2. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.net [pharmacyjournal.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of interactions with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of its derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurological disorders. We will delve into the key structural modifications that govern potency and selectivity, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Anticancer Activity: Targeting WDR5 in Acute Myeloid Leukemia
The WD40-repeat-containing protein 5 (WDR5) is a critical component of the MLL1 histone methyltransferase complex and a promising target in acute myeloid leukemia (AML). A series of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent inhibitors of the WDR5-WIN site, disrupting its interaction with MLL1.[1][2][3]
Structure-Activity Relationship (SAR) Insights
Structure-based design has been instrumental in elucidating the SAR for this class of inhibitors.[1][2] Key findings indicate that:
-
Aryl Substitution at C2: The nature and substitution pattern of the aryl ring at the C2-position are crucial for potent WDR5 inhibition. Structure-based design has enabled the development of lead compounds with dissociation constants in the low nanomolar range (<10 nM).[1][2]
-
Conformational Constraint: The rigid pyrrolo[1,2-a]imidazole scaffold serves as an excellent starting point for fragment-based drug discovery, allowing for the strategic expansion of fragments to achieve high-affinity binders.[1][2]
Comparative Analysis of WDR5 Inhibitors
| Compound ID | C2-Aryl Substituent | Dissociation Constant (Kd) | Cellular Activity (AML cell line) | Reference |
| Lead Compound | Optimized aryl substituents | < 10 nM | Micromolar range | [1][2] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is adapted from established methods for assessing the anticancer activity of novel compounds.[4]
Objective: To determine the in vitro cytotoxicity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives against a cancer cell line (e.g., an AML cell line).
Materials:
-
AML cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Logical Workflow for Anticancer Drug Discovery
Caption: Workflow for the discovery of anticancer 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.
Antimicrobial Activity: Quaternary Salts Against Gram-Positive Bacteria
Quaternization of the imidazole nitrogen in the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has proven to be an effective strategy for developing potent antimicrobial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR of these quaternary ammonium salts is well-defined:[5]
-
Quaternization: The presence of a positive charge on the imidazole nitrogen is essential for antimicrobial activity.
-
Substitution at C3-Aryl Ring: Electron-withdrawing groups on the C3-aryl substituent significantly enhance antistaphylococcal activity. For instance, compounds with chloro-substituents at the para or meta and para positions exhibit the highest potency.
-
Nature of the Quaternizing Agent: The substituent introduced at the N1 position also influences activity, with various alkyl and arylmethyl groups being tolerated.
Comparative Analysis of Antimicrobial Derivatives
| Compound ID | C3-Aryl Substituent | N1-Substituent | MIC against S. aureus (µg/mL) | Reference |
| 6b | 4-Chlorophenyl | (4-phenoxyphenylcarbamoyl)-methyl | 4 | [5] |
| 6c | 3,4-Dichlorophenyl | (4-phenoxyphenylcarbamoyl)-methyl | 4 | [5] |
| 6a | 4-Fluorophenyl | (4-phenoxyphenylcarbamoyl)-methyl | 8 | [5] |
| 6e | 4-Tolyl | (4-phenoxyphenylcarbamoyl)-methyl | 8 | [5] |
| 6d | 4-Methoxyphenyl | (4-phenoxyphenylcarbamoyl)-methyl | 16 | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard protocol for determining the MIC of antimicrobial agents.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., vancomycin)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control in CAMHB in the 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Key Structural Features for Antimicrobial Activity
Sources
- 1. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved in the scientific process. This guide provides essential, immediate safety and logistical information for the proper disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As your partner in research, we are committed to providing value beyond the product, building a foundation of deep trust through scientific integrity and proven field insights.
Understanding the Compound: Hazard Profile and Core Chemical Characteristics
Data from related pyrroloimidazole derivatives suggest that this class of compounds may present the following hazards:
-
Skin and Eye Irritation: Many imidazole and pyrrole derivatives are known to cause skin and eye irritation.[1][2]
-
Harmful if Swallowed: Oral toxicity is a potential concern with related compounds.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
Given these potential hazards, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Table 1: Inferred Hazard Profile for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
| Hazard Classification | Potential Effect | Recommended Precautions |
| Acute Oral Toxicity | Harmful if swallowed[1][3] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Wear protective gloves. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2] | Wear safety goggles. Avoid contact with eyes. |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] | Handle in a well-ventilated area or fume hood. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is contingent on its form (solid or in solution) and the quantity to be disposed of. The following workflow provides a clear, step-by-step process to ensure safe and compliant disposal.
Caption: Disposal workflow for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.
Disposal of Solid Waste
Solid forms of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, including the pure compound and any contaminated disposable labware (e.g., weighing paper, pipette tips), should be treated as hazardous chemical waste.
Protocol for Solid Waste Disposal:
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collection: Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name, the approximate amount, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area.[4] Ensure the container is kept closed except when adding waste.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office.[5][6]
Disposal of Liquid Waste
Solutions containing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be disposed of as hazardous liquid chemical waste. Under no circumstances should this material be poured down the drain. [6]
Protocol for Liquid Waste Disposal:
-
Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used.
-
Labeling: Clearly label the container with the full chemical name of all components (including solvents) and their approximate concentrations.
-
Segregation: Store the liquid waste container segregated from incompatible materials. For instance, if the compound is dissolved in an acidic solution, it should be stored away from bases.[4]
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS office for collection and disposal.[5]
Decontamination and Disposal of Empty Containers
Empty containers that previously held 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be properly decontaminated before disposal to ensure no hazardous residue remains.[7]
Protocol for Empty Container Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble. Water or a water-soluble solvent like acetone are often appropriate choices.[7]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste, following the procedure outlined in section 2.2.[8]
-
Deface Label: Completely remove or deface the original label on the container.[9]
-
Final Disposal: Once decontaminated and the label is defaced, the container can typically be disposed of in the regular trash.[7] Consult your local and institutional regulations for specific requirements.
Sources
- 1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | C6H8N2O | CID 67356950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | 59646-16-1 [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Decontaminating Empty Containers | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Comprehensive Safety Protocol for Handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
This document provides essential safety and handling information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, a novel research chemical with potential biological activity.[1][2] Given the limited availability of specific safety data for this compound, this guide is built upon a foundation of risk assessment based on its structural components—a pyrroloimidazole core and a carboxylic acid functional group—and established principles of laboratory safety.[3][4] Adherence to these protocols is critical to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is not publicly available. Therefore, a risk assessment has been conducted by extrapolating data from closely related compounds and the constituent functional groups.
-
Pyrroloimidazole Core: The imidazole moiety is a known hazardous component. Safety data for imidazole indicates it is harmful if swallowed, causes severe skin burns and eye damage, and may have reproductive toxicity.[5][6] A related compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[7]
-
Carboxylic Acid Group: Carboxylic acids, as a class, can be corrosive and cause irritation to the skin, eyes, and respiratory tract. The acidic nature of this functional group necessitates specific handling precautions.
Based on this analysis, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid should be treated as a hazardous substance with the potential to cause skin and eye damage, respiratory irritation, and systemic toxicity upon ingestion or absorption.
Assumed GHS Hazard Classifications:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 1C/2 |
| Serious Eye Damage/Irritation | Category 1/2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
| Reproductive Toxicity | Potential Hazard |
Engineering Controls: The First Line of Defense
To minimize exposure, all handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid in solid or solution form must be conducted within a certified chemical fume hood.[8] The fume hood provides critical protection against the inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][9]
Personal Protective Equipment (PPE): A Mandate for Safety
A comprehensive PPE ensemble is required for all personnel handling this compound.[9][10][11]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides maximum protection against splashes and airborne particles.[12] |
| Hand Protection | Double-gloving with nitrile gloves | Offers protection against accidental skin contact. Change gloves immediately if contaminated.[13] |
| Body Protection | A flame-resistant lab coat | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | Not required if handled in a fume hood | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[8] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, from preparation to disposal.
4.1. Preparation and Weighing:
-
Pre-use Inspection: Before starting, ensure the chemical fume hood is operational and all necessary PPE is correctly worn.
-
Work Area Decontamination: Clean the work surface within the fume hood to prevent cross-contamination.
-
Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Handle with care to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Do not add water to the acid, as this can cause a violent reaction. Always add acid to water or solvent.
4.2. Experimental Use:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
Unattended Reactions: Never leave an experiment unattended.[14]
Waste Disposal: A Cradle-to-Grave Responsibility
All waste containing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid must be treated as hazardous waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams.[15]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.[16]
5.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.
Emergency Procedures: Preparedness is Paramount
6.1. Spills:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and EH&S.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material appropriate for chemical spills.
6.2. Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.
Caption: Workflow for handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid.
References
-
PubChem. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
